molecular formula C15H12ClFN2O3 B2836667 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 882748-40-5

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2836667
CAS No.: 882748-40-5
M. Wt: 322.72
InChI Key: TZMNYRURGBCIQM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 3-nitrophenyl group and a 3-chloro-4-fluoroanilino moiety. Its molecular formula is C₁₅H₁₁ClFN₃O₃, with an approximate molecular weight of 335.72 g/mol (calculated). Key identifiers include synonyms such as AC1MS36B, ZINC2519794, and AKOS005108452, and the InChIKey ZMJCHCAVWHHJLF-UHFFFAOYSA-N . The compound’s structure combines electron-withdrawing groups (chloro, fluoro, nitro), which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c16-13-9-11(4-5-14(13)17)18-7-6-15(20)10-2-1-3-12(8-10)19(21)22/h1-5,8-9,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMNYRURGBCIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to a benzene ring.

    Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.

    Amination: Formation of an aniline derivative.

    Condensation: Reaction of the aniline derivative with a propanone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

Table 1: Key Properties of Selected 1-Propanone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use Source
3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone C₁₅H₁₁ClFN₃O₃ 335.72 (calc.) 3-nitrophenyl, 3-chloro-4-fluoroanilino Research compound (unspecified)
RS 67333 C₁₉H₂₈ClN₃O₂ 378.90 4-amino-5-chloro-2-methoxy-phenyl, piperidinyl Serotonin 5-HT₄ receptor agonist
RS 39604 C₂₈H₃₈ClN₄O₆S 598.13 (calc.) Dimethoxy-benzyloxy, sulfonamide Serotonin 5-HT₄ receptor agonist
Aldi-4 C₁₄H₁₇Cl₂NO 298.20 4-chlorophenyl, piperidinyl ALDH inhibitor
1-(4-Chlorophenyl)-3-[(3-fluoro-4-methylphenyl)amino]-1-propanone C₁₆H₁₅ClFNO 291.75 4-chlorophenyl, 3-fluoro-4-methylanilino Research compound
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone C₁₅H₁₃FN₂O₃ 288.27 4-fluorophenyl, 3-nitroanilino Research compound
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone C₁₇H₁₈N₂O₅ 330.34 3-nitrophenyl, 2,4-dimethoxyanilino Research compound

Key Differences and Implications

RS 67333 and RS 39604 feature amino and methoxy groups, improving hydrophilicity and receptor-binding specificity . Aldi-4’s piperidinyl group introduces basicity, enhancing membrane permeability compared to the target compound .

Biological Activity: RS 67333 and RS 39604 are serotonin 5-HT₄ receptor agonists used in neurological research, highlighting the role of substituents in receptor targeting .

However, methoxy groups in the latter may reduce electrophilicity compared to chloro-fluoro substituents .

Research Findings and Gaps

  • Serotonin Agonists (RS Series) : Structural complexity in RS 39604 correlates with prolonged receptor activation, a feature absent in simpler halogenated analogs like the target compound .
  • ALDH Inhibitors (Aldi Series): Piperidine-containing derivatives (e.g., Aldi-4) show higher inhibitory potency than halogenated propanones, emphasizing the role of basic nitrogen in enzyme interaction .
  • Nitro Group Impact : Nitro-substituted compounds (e.g., target, –9) are common in drug discovery for their electron-deficient aromatic rings, yet direct comparisons of their bioactivity are lacking in the provided evidence.

Biological Activity

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and industrial applications. Its unique structural features, including a chloro and fluoro substituent on the aromatic rings, contribute to its biological activity. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

The compound's IUPAC name is 3-(3-chloro-4-fluoroanilino)-1-(3-nitrophenyl)propan-1-one. Its molecular formula is C15H12ClFN2O3, with a molecular weight of approximately 305.72 g/mol. The presence of both electron-withdrawing (nitro, chloro, and fluoro) and electron-donating (aniline) groups plays a crucial role in its reactivity and biological interactions.

The mechanism of action for this compound varies depending on the biological context. It has been shown to interact with specific enzymes and receptors, potentially altering their activity. For instance, it may inhibit certain tyrosinases, which are important in melanin production and can influence pigmentation in various organisms.

Enzyme Inhibition

Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl motif exhibit significant inhibitory activity against tyrosinase enzymes derived from Agaricus bisporus. The incorporation of this motif enhances the binding affinity to the enzyme's active site, suggesting potential applications in treating hyperpigmentation disorders or as cosmetic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against several strains of bacteria, making it a candidate for further exploration in antimicrobial drug development.

Study 1: Tyrosinase Inhibition

In a study focused on the inhibition of Agaricus bisporus tyrosinase, various derivatives of the compound were synthesized and tested. The results indicated that those with the 3-chloro-4-fluorophenyl group showed enhanced inhibitory effects compared to other tested compounds. This study utilized molecular docking simulations to predict binding interactions and confirmed these findings through enzyme assays .

Study 2: Antibacterial Activity Assessment

A separate investigation assessed the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
4-Fluoro-3-nitrophenylboronic acidStructureModerate enzyme inhibition
3-Nitro-4-fluorophenylboronic acidStructureLow antibacterial activity
This compoundStructureStrong tyrosinase inhibition; Moderate antibacterial activity

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